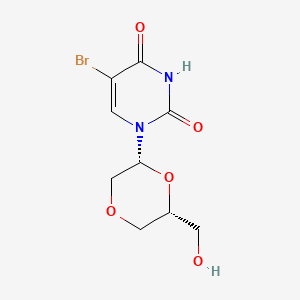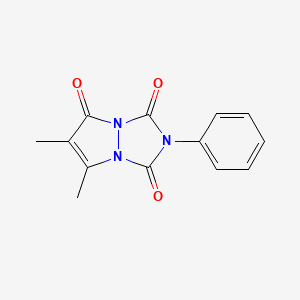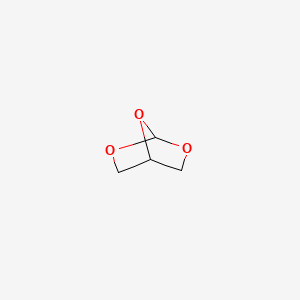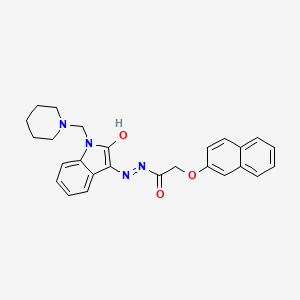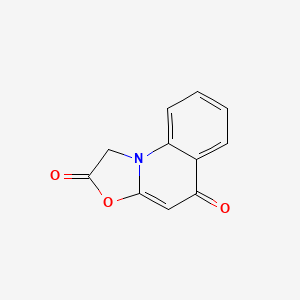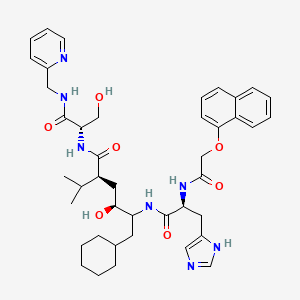
3,5-Dichloro-2-pyridyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-pyridyl methanesulfonate is a chemical compound with the molecular formula C₆H₅Cl₂NO₃S and a molecular weight of 242.08 g/mol . It is characterized by the presence of two chlorine atoms attached to a pyridine ring and a methanesulfonate group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-pyridyl methanesulfonate typically involves the reaction of 3,5-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-pyridyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions at varying temperatures.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the original compound.
Hydrolysis: Methanesulfonic acid and the corresponding pyridyl derivative.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-pyridyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-pyridyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the pyridine ring are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloropyridine: Lacks the methanesulfonate group but shares the dichloropyridine core.
2-Pyridyl methanesulfonate: Similar structure but without the chlorine substituents.
3,5-Dibromo-2-pyridyl methanesulfonate: Bromine atoms instead of chlorine, affecting reactivity and applications.
Uniqueness
3,5-Dichloro-2-pyridyl methanesulfonate is unique due to the combination of its dichloropyridine core and methanesulfonate group, which imparts specific reactivity and versatility in synthetic chemistry. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
25171-77-1 |
|---|---|
Molekularformel |
C6H5Cl2NO3S |
Molekulargewicht |
242.08 g/mol |
IUPAC-Name |
(3,5-dichloropyridin-2-yl) methanesulfonate |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-13(10,11)12-6-5(8)2-4(7)3-9-6/h2-3H,1H3 |
InChI-Schlüssel |
ONPPFTPDRUQHKC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=C(C=C(C=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



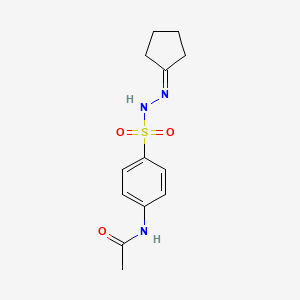


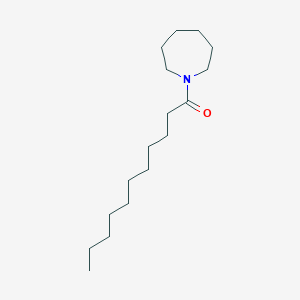
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

